1-Ethynyl-3-fluoro-5-nitrobenzene
Description
Significance of Substituted Benzene (B151609) Derivatives in Organic Synthesis
Benzene and its derivatives are fundamental scaffolds in the field of organic chemistry. fiveable.melibretexts.org The ability to introduce various functional groups onto the benzene ring allows for the synthesis of a vast array of molecules with tailored properties. pressbooks.pub These substituted benzene derivatives are crucial starting materials and intermediates for numerous products across diverse industries. fiveable.menumberanalytics.com
In the pharmaceutical industry, for instance, many drugs are synthesized from benzene derivatives. numberanalytics.comnumberanalytics.com The functional groups on the benzene ring play a critical role in the biological activity of these molecules. Similarly, in materials science, benzene derivatives are used to produce high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com The synthesis of dyes, pigments, agrochemicals, and explosives also heavily relies on the versatile chemistry of substituted benzenes. numberanalytics.comiloencyclopaedia.org The strategic placement of different substituents on the benzene ring can influence the molecule's electronic properties, reactivity, and steric hindrance, providing chemists with the tools to construct complex molecular architectures. pressbooks.pub
Overview of Ethynyl (B1212043), Fluoro, and Nitro Functionalities in Aromatic Systems
The properties and reactivity of 1-Ethynyl-3-fluoro-5-nitrobenzene are dictated by the interplay of its three distinct functional groups:
Ethynyl Group (-C≡CH): The ethynyl group is a carbon-carbon triple bond that introduces linearity and rigidity into a molecule. In aromatic systems, it can act as an electron-withdrawing group through its inductive effect, but it can also participate in resonance. rsc.org This dual nature allows it to fine-tune the electronic properties of the aromatic ring. acs.org The triple bond is a highly versatile functional group that can undergo a variety of chemical transformations, including cycloadditions, coupling reactions (like the Sonogashira coupling), and polymerization, making it a valuable tool for constructing larger, conjugated systems. beilstein-journals.orgscientificlabs.ie
Fluoro Group (-F): Fluorine is the most electronegative element, and its presence on an aromatic ring has profound effects on the molecule's properties. numberanalytics.comfiveable.me The fluoro group is strongly electron-withdrawing via the inductive effect, which can significantly alter the reactivity of the benzene ring. fiveable.me For example, it can activate the ring towards nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult for benzene itself. masterorganicchemistry.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. numberanalytics.comfiveable.me
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. wikipedia.orgnumberanalytics.com This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution but strongly facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com The nitro group is a key component in many explosives due to the energy released upon decomposition. nih.gov Furthermore, the nitro group can be readily reduced to an amino group (-NH₂), which is a crucial transformation in the synthesis of dyes, pharmaceuticals, and other nitrogen-containing compounds. pressbooks.pubnumberanalytics.com
The combination of these three groups on a single benzene ring results in a molecule with a unique and complex reactivity profile, making it a valuable substrate for advanced organic synthesis.
Positioning of this compound within Contemporary Chemical Literature
This compound is a highly functionalized building block available for research purposes, as indicated by its listing in the catalogs of several chemical suppliers. bldpharm.coma2bchem.com While specific, in-depth research articles focusing exclusively on this compound are not abundant in the current literature, its value can be inferred from the extensive research on related substituted benzenes.
The presence of both a highly activating nitro group and a fluorine atom makes the aromatic ring particularly susceptible to nucleophilic aromatic substitution. The ethynyl group provides a reactive handle for a wide range of transformations, most notably cross-coupling reactions to form more complex aryl acetylenes. scientificlabs.ie This trifunctional nature allows for sequential and site-selective reactions, making it an attractive starting material for the synthesis of intricate molecules with potential applications in medicinal chemistry and materials science.
The unique 1,3,5-substitution pattern, often referred to as a meta-substitution pattern, positions the electron-withdrawing nitro and fluoro groups to influence the reactivity of the ethynyl group and the aromatic ring in a specific manner. Researchers can exploit this arrangement to synthesize targeted molecules that would be difficult to access through other synthetic routes. The compound can be seen as a versatile platform for creating libraries of novel compounds for screening in drug discovery or for developing new functional materials.
Table 1: Properties of Related Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
| 1-Ethynyl-3-nitrobenzene | 3034-94-4 | C₈H₅NO₂ | Contains ethynyl and nitro groups, useful intermediate in synthesis. cymitquimica.com |
| 1-Fluoro-3-nitrobenzene | 402-67-5 | C₆H₄FNO₂ | Features fluoro and nitro groups, often used in studies of nucleophilic aromatic substitution. sigmaaldrich.com |
| 1-Ethynyl-4-fluorobenzene (B14334) | 404330-1G | C₈H₅F | A substituted phenylacetylene (B144264) used in Sonogashira coupling reactions. scientificlabs.ie |
| 1-Ethynyl-3-fluorobenzene | 2561-17-3 | C₈H₅F | A fluorinated building block in organic synthesis. nih.govsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXPBJXCVRCPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethynyl 3 Fluoro 5 Nitrobenzene and Its Analogues
Retrosynthetic Strategies and Key Precursors
Retrosynthetic analysis of 1-ethynyl-3-fluoro-5-nitrobenzene reveals several potential synthetic pathways. The target molecule can be disconnected at the C-C triple bond, the C-F bond, or the C-N bond, suggesting the installation of the ethynyl (B1212043), fluoro, or nitro group, respectively, in the final steps.
A common strategy involves the disconnection of the ethynyl group, leading back to a 1-halo-3-fluoro-5-nitrobenzene precursor. This precursor can then be subjected to a palladium-catalyzed cross-coupling reaction to introduce the ethynyl moiety. numberanalytics.com Another approach involves the initial synthesis of a fluoronitrobenzene derivative, which is then further functionalized. For instance, starting from 3-fluoroacetophenone, a multi-step synthesis involving nitration, reduction, iodination, and a final reduction can be envisioned.
A plausible retrosynthetic pathway is outlined below:
Electrophilic Aromatic Substitution Pathways for Nitro Group Introduction
The introduction of a nitro group onto the aromatic ring is typically achieved through electrophilic aromatic substitution. msu.edu The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and prevent over-nitration.
For substrates that are activated towards electrophilic attack, such as anisole, mild conditions are required. libretexts.org Conversely, deactivated rings, like nitrobenzene (B124822) itself, necessitate harsh reaction conditions to facilitate further nitration. msu.edulibretexts.org The nitro group is a deactivating substituent and a meta-director in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org Therefore, introducing a second nitro group onto a nitrobenzene ring will direct the incoming electrophile to the meta position.
In the synthesis of this compound, the nitration of a precursor like 1-fluoro-3-ethynylbenzene would be a key step. The fluorine atom is an ortho-, para-director, while the ethynyl group is also considered an ortho-, para-director. The presence of both substituents would influence the position of the incoming nitro group.
Nucleophilic Aromatic Substitution Reactions for Fluorine Incorporation
The incorporation of a fluorine atom onto the aromatic ring can be effectively achieved through nucleophilic aromatic substitution (SNA_r) reactions. wikipedia.org This method is particularly useful for aromatic systems activated by electron-withdrawing groups. wikipedia.orgbyjus.com
Mechanism and Regioselectivity in SNAr Reactions
The S_NAr mechanism involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.orgcsbsju.edu The presence of strong electron-withdrawing groups, such as a nitro group (NO₂), ortho or para to the leaving group is crucial for stabilizing the negative charge in the Meisenheimer complex through resonance. byjus.comnptel.ac.in This stabilization facilitates the reaction.
Fluorine is a particularly good leaving group in S_NAr reactions, often exhibiting higher reactivity than other halogens (F > Cl > Br > I). researchgate.net This is because the rate-determining step is the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine. wikipedia.org
The regioselectivity of S_NAr reactions is dictated by the position of the activating groups. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing substituent. nptel.ac.in
Halex Process and Related Halogen Exchange Methodologies
The Halex (halogen exchange) process is a widely used industrial method for the synthesis of aryl fluorides. wikipedia.orgacsgcipr.org It involves the reaction of an aryl chloride or bromide with a fluoride (B91410) source, typically potassium fluoride (KF), at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). wikipedia.org The reaction is particularly effective for substrates activated by electron-withdrawing groups, such as nitro groups. wikipedia.orgthieme-connect.de
The efficiency of the Halex reaction can be enhanced by using more soluble fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF). wikipedia.org Phase-transfer catalysts are also often employed to facilitate the transfer of the fluoride anion into the organic phase. acsgcipr.org Microwave-assisted Halex reactions have also been developed to improve energy efficiency and reaction rates. google.com
Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Moiety Installation (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comnrochemistry.com This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine. organic-chemistry.org
The generally accepted mechanism involves the following key steps:
Oxidative addition: The aryl halide adds to the palladium(0) catalyst to form a palladium(II) species.
Formation of copper acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide.
Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex.
Reductive elimination: The desired coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. nrochemistry.com
The Sonogashira coupling tolerates a wide range of functional groups and is often carried out under mild conditions. nrochemistry.com The reactivity of the aryl halide follows the order I > Br > Cl. nrochemistry.com For the synthesis of this compound, a 1-halo-3-fluoro-5-nitrobenzene precursor would be reacted with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. scielo.br
Multi-step Synthetic Sequences and Strategic Route Design
The synthesis of this compound often requires a multi-step approach, carefully considering the order of reactions to ensure the desired regiochemistry and functional group compatibility. libretexts.org
For example, a synthetic route could commence with the nitration of a readily available starting material like 1-fluorobenzene. Subsequent functional group manipulations, such as the introduction of a second nitro group and its reduction to an amine, can provide a key intermediate. This intermediate can then be halogenated and finally subjected to a Sonogashira coupling to install the ethynyl group.
An alternative strategy might involve starting with a precursor that already contains two of the desired functional groups. For instance, 3-fluoro-5-nitrophenol (B1296212) could be converted to the corresponding triflate, which can then undergo a Sonogashira coupling.
A study on a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, highlights various synthetic strategies, including direct fluorination and fluorodenitration, which could be adapted for the synthesis of the target molecule. researchgate.netnih.govbeilstein-journals.org
Below is a table summarizing a potential multi-step synthesis for a related compound, which illustrates the types of transformations that could be employed.
Table 1: Illustrative Multi-Step Synthesis of a Fluoronitrobenzene Derivative
| Step | Reaction Type | Reagents and Conditions | Temperature (°C) | Time (h) | Notes |
| 1 | Nitration | Fuming nitric acid | Ambient | Variable | Controlled addition to prevent over-nitration. |
| 2 | Reduction | Sodium borohydride (B1222165) in THF/methanol | 15–25 | 1–3 | Reduction of a ketone to an alcohol. |
| 3 | Iodination | Triphenylphosphine, imidazole, iodine | -5 to 10 | 2–5 | Conversion of an alcohol to an iodide. |
| 4 | Reduction | Sodium borohydride in DMF | 25–30 | 2–4 | Reduction of an iodoalkyl group. |
Chemical Reactivity and Transformation Pathways of 1 Ethynyl 3 Fluoro 5 Nitrobenzene
Electrophilic Aromatic Substitution Reactivity of the Substituted Benzene (B151609) Ringnumberanalytics.comwikipedia.orgchemguide.co.uk
The benzene ring of 1-ethynyl-3-fluoro-5-nitrobenzene is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing or deactivating substituents. wikipedia.orgminia.edu.eg Electrophilic substitution reactions, which involve the attack of an electron-deficient species on the electron-rich aromatic ring, are significantly hindered. msu.edu
Directing Effects of Ethynyl (B1212043), Fluoro, and Nitro Groupschemguide.co.ukyoutube.com
The position of any potential electrophilic attack on the benzene ring is determined by the cumulative directing effects of the ethynyl, fluoro, and nitro groups. All three groups deactivate the ring, making it less nucleophilic and thus less reactive towards electrophiles. minia.edu.eg
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. youtube.comsavemyexams.com Through a combination of a strong negative inductive effect (-I) and a negative resonance effect (-M), it withdraws significant electron density from the aromatic ring. vedantu.com This deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. vedantu.comcognitoedu.org In this compound, the nitro group at position 5 directs incoming electrophiles away from positions 2, 4, and 6.
Fluoro Group (-F): The fluoro group is classified as a deactivating, ortho-, para-director. wikipedia.orglibretexts.org It exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the entire ring. libretexts.org However, it also has an electron-donating resonance effect (+M) through its lone pairs, which increases electron density at the ortho and para positions relative to the meta positions. wikipedia.org The resonance effect, while weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho (2, 4) and para (6) positions relative to the fluorine atom. wikipedia.orglibretexts.org
Ethynyl Group (-C≡CH): The ethynyl group is generally considered a deactivating substituent. rsc.org It exerts an electron-withdrawing inductive effect and can also participate in resonance, which can be either electron-releasing or electron-withdrawing depending on the reaction. rsc.orgrsc.org Studies on phenylethyne indicate that the group deactivates the ring towards electrophilic substitution. rsc.org
The combined influence of these three groups renders the this compound ring highly unreactive to electrophilic attack. The powerful deactivating effect of the nitro group, supplemented by the deactivating nature of the fluoro and ethynyl groups, makes electrophilic substitution challenging.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Overall Reactivity Effect | Directing Preference |
|---|---|---|---|---|---|
| Nitro (-NO₂) | C5 | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating | Meta (C1, C3) |
| Fluoro (-F) | C3 | Strongly Withdrawing | Weakly Donating (+M) | Deactivating | Ortho/Para (C2, C4, C6) |
| Ethynyl (-C≡CH) | C1 | Withdrawing | Context Dependent | Deactivating | Meta |
Nitration, Halogenation, and Sulfonation Reactionschemguide.co.uk
Given the highly deactivated nature of the aromatic ring, standard electrophilic substitution reactions are expected to proceed slowly, if at all, and would require harsh reaction conditions.
Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org For a heavily deactivated ring like that in this compound, forcing conditions would be necessary. For comparison, nitrobenzene (B124822) itself is significantly less reactive than benzene and its further nitration to 1,3-dinitrobenzene (B52904) requires higher temperatures. chemguide.co.uk The presence of two additional deactivating groups suggests that nitration would be extremely difficult. msu.edu
Halogenation: The introduction of a halogen (Cl, Br) onto a benzene ring typically requires a Lewis acid catalyst, such as iron(III) chloride or iron(III) bromide, to generate a more potent electrophile. msu.edulibretexts.org Direct fluorination is often too vigorous and difficult to control, while iodination is generally unreactive and requires an oxidizing agent. uobabylon.edu.iq The deactivated substrate would likely show very low reactivity towards standard halogenation procedures.
Sulfonation: This reaction involves the use of fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H). uobabylon.edu.iq The reaction is reversible. uobabylon.edu.iq As with nitration and halogenation, the electron-poor nature of the aromatic ring in this compound would present a significant kinetic barrier to sulfonation.
Nucleophilic Aromatic Substitution Reactions at the Fluorine Positionnumberanalytics.comyoutube.comsavemyexams.comwikipedia.org
In contrast to its inertness toward electrophiles, the aromatic ring of this compound is activated for nucleophilic aromatic substitution (SₙAr). This is due to the presence of the strong electron-withdrawing nitro group positioned para to the fluorine atom, which is a good leaving group. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. colby.edu
Reaction with Oxygen, Sulfur, and Nitrogen Nucleophilesnumberanalytics.comyoutube.comsavemyexams.comwikipedia.org
The fluorine atom at the C3 position is susceptible to displacement by a variety of nucleophiles. Research on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that the fluorine atom can be readily substituted by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govbeilstein-journals.org By analogy, this compound is expected to undergo similar transformations.
Oxygen Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides would lead to the formation of the corresponding aryl ethers.
Sulfur Nucleophiles: Thiolates can act as potent nucleophiles to displace the fluoride (B91410) and form thioethers.
Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles can react to yield substituted anilines. beilstein-journals.org
These reactions provide a valuable pathway for the functionalization of the this compound core.
| Nucleophile Type | Example Reagent | Expected Product Type |
|---|---|---|
| Oxygen | Sodium Methoxide (NaOCH₃) | 3-Methoxy-5-nitro-1-ethynylbenzene |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-5-nitro-1-ethynylbenzene |
| Nitrogen | Ammonia (B1221849) (NH₃) or primary/secondary amines | N-Substituted 5-ethynyl-3-nitroanilines |
Vicarious Nucleophilic Substitution (VNS) with Carbon Nucleophilessavemyexams.comwikipedia.org
Vicarious Nucleophilic Substitution (VNS) is a specific type of SₙAr where a hydrogen atom is substituted by a carbanion that bears a leaving group. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for introducing carbon substituents into electron-deficient aromatic rings, such as nitroarenes. organic-chemistry.orgscispace.com
For this compound, VNS reactions are expected to occur at the positions ortho or para to the strongly activating nitro group (C2, C4, C6). Studies on the similar 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that VNS occurs regioselectively at the C4 position. beilstein-journals.orgresearchgate.net This suggests that in this compound, a carbon nucleophile would preferentially attack the C4 position, which is ortho to both the nitro group and the fluoro group, leading to the substitution of a hydrogen atom. researchgate.net
Reactivity of the Terminal Alkyne Moiety
The terminal ethynyl group (-C≡CH) provides another site for a variety of chemical transformations, independent of the aromatic ring's reactivity. numberanalytics.combeilstein-journals.org
Key reactions of the terminal alkyne include:
Deprotonation: The hydrogen atom on a terminal alkyne is relatively acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a highly nucleophilic acetylide anion. libretexts.orgchemistrysteps.com This acetylide can then react with various electrophiles, most notably in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds, thus extending the carbon chain. chemistrysteps.com
Addition Reactions: The carbon-carbon triple bond can undergo addition reactions. masterorganicchemistry.com For instance, it can react with hydrogen halides (HX) via electrophilic addition. libretexts.org It can also undergo hydration (addition of water), typically catalyzed by mercury(II) ions, to form a ketone after tautomerization of the initial enol product. libretexts.org
Hydrogenation: The alkyne can be reduced to an alkene or an alkane. numberanalytics.com Catalytic hydrogenation using specific catalysts like Lindlar's catalyst allows for the selective reduction to a cis-alkene, while using sodium in liquid ammonia typically yields a trans-alkene. masterorganicchemistry.com Complete reduction to an alkane can be achieved with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. masterorganicchemistry.com
Coupling Reactions: Terminal alkynes are key substrates in various metal-catalyzed cross-coupling reactions. The most notable is the Sonogashira coupling, which involves a palladium catalyst and a copper co-catalyst to couple the terminal alkyne with aryl or vinyl halides. This reaction is a powerful tool for constructing more complex molecular architectures. beilstein-journals.org
Cycloaddition Reactions (e.g., Click Chemistry)
The terminal alkyne functionality of this compound makes it an excellent substrate for cycloaddition reactions. Most notably, it is well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition between the terminal ethynyl group and an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. Such triazole derivatives are of significant interest in medicinal chemistry due to their biological activities. nih.gov
The general scheme for the click reaction is as follows:
Reactants : this compound and an organic azide (R-N₃).
Catalyst : A copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
Product : A 1-(3-fluoro-5-nitrophenyl)-4-(R)-1H-1,2,3-triazole.
Beyond click chemistry, the ethynyl group can theoretically participate in other cycloadditions, such as [2+2+2] cyclotrimerization reactions with other alkynes to form substituted benzene derivatives, although specific examples for this substrate are not prominently documented. nih.gov
Hydration and Hydrohalogenation Reactions
The carbon-carbon triple bond is susceptible to addition reactions, including hydration and hydrohalogenation.
Hydration : The hydration of the ethynyl group on the phenylacetylene (B144264) core typically follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the more stable ketone. This would convert the ethynyl group into an acetyl group, yielding 1-acetyl-3-fluoro-5-nitrobenzene. Research on related isomers, such as ortho-nitrophenylacetylenes, has shown that hydration of the alkyne can occur concurrently with other transformations, like the reduction of the nitro group, in a one-pot synthesis to yield aminoacetophenones. researchgate.net
Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond is expected to proceed in a stepwise manner. The first addition would yield a vinyl halide, and a second addition would produce a geminal dihalide, both with Markovnikov regioselectivity. The specific conditions would dictate the final product. Similarly, halofluorination can be achieved using specific reagents to introduce both a halogen and a fluorine atom across the triple bond. acs.org
Oxidative Coupling Reactions
The terminal alkyne is reactive in oxidative coupling reactions, which form new carbon-carbon bonds.
Homocoupling (Glaser/Hay Coupling) : In the presence of a copper catalyst, such as copper(I) chloride or copper(II) acetate, and an oxidant (typically oxygen), this compound can undergo homocoupling to form a symmetrical 1,3-diyne. This reaction, known as the Glaser or Hay coupling, would yield 1,4-bis(3-fluoro-5-nitrophenyl)buta-1,3-diyne.
Heterocoupling (Sonogashira Coupling) : While the Sonogashira reaction is a cross-coupling reaction, it involves an oxidative addition step at the palladium center. acs.org In a typical Sonogashira coupling, this compound would be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govacs.org This versatile reaction is fundamental for constructing more complex molecular architectures based on the ethynyl scaffold.
Reduction Reactions of the Nitro Group to Amine Derivatives
The reduction of the nitro group to a primary amine (aniline) is one of the most fundamental transformations for this class of compounds. The resulting 3-ethynyl-5-fluoroaniline (B8184638) is a valuable synthetic intermediate. A variety of reducing agents can accomplish this, with the choice of reagent influencing chemoselectivity, particularly concerning the reactive ethynyl group. researchgate.netcommonorganicchemistry.com
| Reagent/System | Conditions | Outcome & Selectivity | Citation |
| H₂ / Pd/C | Catalytic hydrogenation | Effective for nitro reduction, but may also reduce the alkyne C≡C bond, especially under harsh conditions. | commonorganicchemistry.com |
| Fe / HCl or NH₄Cl | Acidic or neutral medium | A classic and cost-effective method for reducing aromatic nitro groups. Generally preserves the alkyne group. | researchgate.net |
| SnCl₂ / HCl | Acidic medium | A common and mild method for selective reduction of nitro groups in the presence of other reducible functionalities. | researchgate.netcommonorganicchemistry.com |
| Iron Catalyst / Silane | Fe(OTf)₂ / (EtO)₃SiH | A chemoselective system that effectively reduces nitro groups while leaving other functional groups, like alkynes, intact. | rsc.org |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be useful when acidic or hydrogenation conditions are not compatible with the substrate. | commonorganicchemistry.com |
| Biocatalysis | Nitroreductase enzyme | Provides a green chemistry approach, operating at ambient temperature and pressure without the need for hydrogen gas. | google.com |
Table 1: Common reagents for the reduction of the nitro group.
It is important to note that some reducing conditions can lead to simultaneous reactions. For instance, studies on ortho-nitrophenylacetylenes have shown that reagents like Fe/HCl can lead to a one-pot reduction of the nitro group and hydration of the alkyne, yielding an aminoacetophenone. researchgate.net
Selective Functional Group Transformations on the Aromatic Core
Beyond reactions at the ethynyl and nitro groups, the aromatic ring itself can be selectively functionalized.
Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom on the ring is activated towards nucleophilic substitution by the strong electron-withdrawing effects of the nitro group (in the para position relative to the fluorine) and, to a lesser extent, the ethynyl group. This allows the fluorine to be displaced by various nucleophiles, such as alkoxides, amines, or thiolates, providing a pathway to diverse 3,5-disubstituted nitrobenzene derivatives. researchgate.netrsc.org For example, reaction with an isopropoxide would be expected to yield 1-ethynyl-3-isopropoxy-5-nitrobenzene. rsc.org
Denitrative Cross-Coupling : Modern palladium-catalyzed reactions have enabled the use of the nitro group itself as a leaving group in cross-coupling reactions. acs.org This advanced strategy allows for the direct replacement of the nitro group with other functionalities. For instance, a denitrative Sonogashira coupling could potentially couple the aromatic core with another terminal alkyne, replacing the nitro group and forming a diarylacetylene derivative. acs.org Similarly, denitrative Suzuki and Buchwald-Hartwig amination reactions can replace the nitro group with aryl or amino groups, respectively. acs.org
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For 1-ethynyl-3-fluoro-5-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR studies provide specific details about the atomic arrangement and electronic environment within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides information about the hydrogen atoms in the molecule. The aromatic protons, due to their distinct electronic environments influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, exhibit characteristic chemical shifts. The acetylenic proton, being directly attached to the triple bond, also shows a unique signal.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.53-8.77 | m | |
| Acetylenic-H | 3.36 | s |
Note: 'm' denotes a multiplet and 's' denotes a singlet. The range for aromatic protons indicates the complexity of the spin system.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atoms of the benzene (B151609) ring, the ethynyl (B1212043) group, and those influenced by the substituents show distinct chemical shifts. The carbon attached to the fluorine atom exhibits splitting due to C-F coupling.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Coupling (JCF, Hz) |
| Aromatic-C | 115.93-163.04 | d, JC-F = 21.9 Hz (for C-F) |
| Acetylenic-C | 87.26, 93.57 |
Note: 'd' denotes a doublet. The chemical shift range for aromatic carbons reflects the different electronic environments.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is particularly useful for organofluorine compounds. researchgate.net The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the nitro and ethynyl groups on the aromatic ring. researchgate.net This technique is highly sensitive to the local electronic environment of the fluorine nucleus. researchgate.net
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands for the nitro, ethynyl, and fluoro-aromatic moieties.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1517-1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1343 |
| Ethynyl (C≡C) | Stretch | ~2100-2210 |
| C-F | Stretch | ~1232 |
| Aromatic C-H | Stretch | ~3078-3097 |
The presence of a strong band around 1520 cm⁻¹ is characteristic of the asymmetric stretching vibration of the nitro group. The ethynyl group's C≡C stretching vibration is typically observed in the region of 2100-2260 cm⁻¹.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₈H₄FNO₂), the calculated exact mass can be compared to the experimentally determined value to confirm its composition.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₄FNO₂ |
| Calculated Exact Mass | 165.0226 |
| Observed Mass | Varies with experimental conditions |
HRMS is a critical tool for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in both identifying and quantifying the components of a sample. In the context of this compound, GC-MS analysis would provide critical information regarding its purity and molecular weight.
While specific experimental data for the GC-MS analysis of this compound is not extensively detailed in publicly available literature, the expected outcome of such an analysis can be inferred. The gas chromatogram would ideally show a single, sharp peak, indicating the presence of a pure compound, with a characteristic retention time under specific column and temperature conditions. The subsequent mass spectrum would be expected to display a molecular ion peak corresponding to the compound's molecular weight.
A patent application mentions the use of this compound in synthesis and notes the application of gas chromatography-mass spectrometry in a general context, but does not provide specific data for this compound. google.com
Expected Fragmentation Pattern:
The mass spectrum would also exhibit a series of fragment ions, which are formed when the molecule breaks apart in the mass spectrometer. The fragmentation pattern is a unique fingerprint of the compound and is crucial for its structural elucidation. For this compound, key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the ethynyl group (C₂H), as well as characteristic cleavages of the benzene ring.
| Analysis Type | Expected Observation |
| Retention Time (GC) | A specific time at which the compound elutes from the GC column. |
| Molecular Ion Peak (MS) | A peak corresponding to the molecular weight of the compound. |
| Key Fragment Ions (MS) | Fragments resulting from the loss of nitro and ethynyl groups. |
Note: The above table represents expected outcomes as specific experimental data is not publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule and can provide valuable information about conjugation and the presence of chromophores.
The UV-Vis spectrum of this compound is anticipated to show distinct absorption bands. The nitro group and the ethynyl-substituted benzene ring constitute a conjugated system, which is expected to result in absorption at specific wavelengths in the UV region. The position and intensity of these absorption maxima (λ_max) are characteristic of the compound's electronic transitions.
Detailed experimental UV-Vis spectral data for this compound is not readily found in the surveyed literature. However, analysis of related compounds can offer insights into the expected spectral features.
| Spectroscopic Feature | Expected Observation |
| Absorption Maxima (λ_max) | Characteristic peaks in the UV region due to electronic transitions in the conjugated system. |
| Molar Absorptivity (ε) | A measure of the intensity of absorption at a given wavelength. |
Note: The above table represents expected features as specific experimental data is not publicly available.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretical values calculated from the compound's molecular formula (C₈H₄FNO₂). A close correlation between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental makeup.
A patent document confirms the preparation and use of this compound, implying its successful synthesis and, by extension, the verification of its composition, though specific elemental analysis data is not provided. googleapis.com
Theoretical Composition of this compound (C₈H₄FNO₂):
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 58.24 |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.44 |
| Fluorine (F) | 18.998 | 1 | 18.998 | 11.51 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.49 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 19.38 |
| Total | 165.123 | 100.00 |
An experimental elemental analysis would be expected to yield percentage values that are in close agreement with these theoretical figures, typically within a ±0.4% margin of error, thus confirming the empirical formula of the synthesized compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods or Density Functional Theory (DFT) would be used to determine its electronic structure. These calculations can elucidate key properties such as the distribution of electrons, orbital energies, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. For substituted nitrobenzenes, the strong electron-withdrawing nature of the nitro group, combined with the effects of the fluoro and ethynyl (B1212043) substituents, would be expected to significantly influence these electronic properties.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, is a widely accepted method for accurately predicting the three-dimensional geometry of molecules. An optimization calculation would determine the most stable conformation of 1-ethynyl-3-fluoro-5-nitrobenzene by finding the minimum energy structure. This involves calculating bond lengths, bond angles, and dihedral angles between the substituents and the benzene (B151609) ring. The stability of the molecule can be inferred from the optimized geometry and the calculated total energy. For similar aromatic compounds, planarity and the orientation of substituent groups are key determinants of stability.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when compared to experimental data, can confirm the proposed structure.
Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute the vibrational frequencies and their corresponding intensities in the infrared (IR) and Raman spectra. Comparing the calculated vibrational modes with experimental spectra helps in assigning specific absorption bands to the stretching and bending of bonds within the molecule, such as the C≡C stretch of the ethynyl group or the N-O stretches of the nitro group.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry is invaluable for studying the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. Calculations can determine the activation energies required for specific reactions, such as electrophilic or nucleophilic aromatic substitution, providing insight into the reaction kinetics and the most likely mechanism. For a molecule with multiple functional groups like this compound, computational analysis could predict which sites are most susceptible to attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect strong negative potential around the oxygen atoms of the nitro group and potentially a region of positive potential (a σ-hole) on the halogen atom, which could influence intermolecular interactions.
Topological Polar Surface Area (TPSA) and other Molecular Descriptors
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and are often used in quantitative structure-activity relationship (QSAR) studies.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a key descriptor for predicting the transport properties of drugs, such as absorption and brain barrier penetration. The TPSA for this compound would be calculated based on the contributions of the nitrogen and oxygen atoms of the nitro group.
Other Descriptors: A wide range of other descriptors can be calculated, including molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These descriptors help to build a comprehensive profile of the molecule's likely physical and biological properties.
Exploration of Derivatives and Analogues of 1 Ethynyl 3 Fluoro 5 Nitrobenzene
Synthesis and Characterization of Related Ethynyl-Fluoro-Nitrobenzene Isomers
The synthesis of ethynyl-fluoro-nitrobenzene isomers typically involves strategic nitration of a fluorinated arylalkyne or a Sonogashira coupling reaction on a suitable fluoro-nitro-halobenzene precursor. The specific isomer obtained is dictated by the starting materials and reaction conditions. For instance, the synthesis of 2-ethynyl-1-fluoro-4-nitrobenzene (B1354641) often starts with the nitration of 1-fluoro-2-ethynylbenzene. This reaction uses concentrated nitric and sulfuric acids under controlled temperatures to achieve selective nitration.
The characterization of these isomers relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for confirming the substitution pattern on the benzene (B151609) ring, while mass spectrometry verifies the molecular weight.
Table 1: Comparison of Selected Ethynyl-Fluoro-Nitrobenzene Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Common Synthetic Route |
|---|---|---|---|---|
| 1-Ethynyl-3-fluoro-5-nitrobenzene | 2353782-55-3 | C₈H₄FNO₂ | 165.12 | Sonogashira coupling of 1,3-difluoro-5-nitrobenzene or related halogenated precursors. |
| 2-Ethynyl-1-fluoro-4-nitrobenzene | 343866-99-9 | C₈H₄FNO₂ | 165.12 | Nitration of 1-fluoro-2-ethynylbenzene. |
| 4-Ethynyl-1-fluoro-2-nitrobenzene | Not readily available | C₈H₄FNO₂ | 165.12 | Sonogashira coupling of 4-bromo-1-fluoro-2-nitrobenzene (B1272216) with a protected alkyne. |
Investigation of Structure-Reactivity Relationships through Systematic Substitution
The reactivity of the ethynyl-fluoro-nitrobenzene scaffold is profoundly influenced by the electronic effects of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r_). msu.edu Conversely, the fluorine atom, while highly electronegative (inductive effect), can also donate electron density through resonance (mesomeric effect). The ethynyl (B1212043) group is also considered to have an electron-withdrawing nature. colby.edu
The interplay of these effects, dictated by their relative positions, governs the molecule's chemical behavior.
Nucleophilic Aromatic Substitution (SNA_r_): In isomers where the fluorine atom is positioned ortho or para to the strongly deactivating nitro group, it becomes a viable leaving group for SNA_r_ reactions. The rate of substitution is enhanced by the presence of these electron-withdrawing groups which stabilize the negatively charged Meisenheimer complex intermediate. colby.edu
Cross-Coupling Reactions: The ethynyl group is a key functional handle for reactions like the Sonogashira coupling. The electronic nature of the aromatic ring influences the efficiency of these palladium-catalyzed reactions. The electron-withdrawing nitro group can deactivate the ring, potentially affecting coupling yields compared to less deactivated analogues.
Reduction: The nitro group is readily reduced to an amino group using various reducing agents, providing a pathway to a new class of functionalized fluoro-ethynyl-anilines. This transformation dramatically alters the electronic properties of the molecule, turning the substituent from strongly electron-withdrawing to electron-donating.
Comparative Studies with Other Halogenated and Nitro-Substituted Arylalkynes
To contextualize the chemistry of this compound, it is useful to compare it with arylalkynes bearing different halogens (Cl, Br, I) or other substitution patterns.
Halogen Substitution: The nature of the halogen atom (F, Cl, Br, I) on the aromatic ring significantly impacts reactivity.
Leaving Group Ability in SNA_r_: In nucleophilic aromatic substitution, fluoride (B91410) is generally a poor leaving group compared to chloride, bromide, and iodide in many contexts. However, in activated systems like nitroarenes, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and enhancing its susceptibility to nucleophilic attack. This often makes fluoronitroarenes excellent substrates for SNA_r_. sci-hub.se
Reactivity in Cross-Coupling: For cross-coupling reactions where the halogen is the leaving group (e.g., Suzuki, Sonogashira), the reactivity trend is typically I > Br > Cl >> F. Therefore, a bromo- or iodo-substituted analogue of this compound would be more reactive at the halogen position in such couplings.
Halogen Bonding: The ability to act as a halogen bond donor increases down the group (I > Br > Cl > F). acs.org This non-covalent interaction can be a powerful tool in crystal engineering and supramolecular chemistry, a feature that would be more prominent in chloro-, bromo-, and iodo-substituted analogues compared to the fluoro derivative. acs.org
Table 2: Qualitative Reactivity Comparison of Halogenated Nitroarylalkynes
| Compound Type (X = Halogen) | Reactivity in SNA_r_ (X as leaving group) | Reactivity in Cross-Coupling (X as leaving group) | Halogen Bonding Strength |
|---|---|---|---|
| Fluoro-nitro-arylalkyne | High (if NO₂ is o/p) | Very Low | Weakest |
| Chloro-nitro-arylalkyne | Moderate | Moderate | Moderate |
| Bromo-nitro-arylalkyne | Low | High | Strong |
| Iodo-nitro-arylalkyne | Low | Highest | Strongest |
Design Principles for Tailoring Chemical Behavior
The knowledge gained from studying the isomers and analogues of this compound allows for the formulation of design principles to tailor chemical behavior for specific applications.
Controlling Reactivity Sites: For sequential functionalization, the differential reactivity of the functional groups can be exploited. For instance, in a bromo-fluoro-nitro-ethynylbenzene, one could first perform a Sonogashira reaction at the more reactive bromine site, leaving the alkyne and fluoro groups untouched for subsequent transformations.
Directing Supramolecular Assembly: For applications in materials science and crystal engineering, replacing fluorine with heavier halogens like bromine or iodine would introduce stronger halogen bonding capabilities, enabling the design of specific solid-state architectures. acs.org
Tuning Reactivity in Cycloadditions: The ethynyl group is a classic dienophile or dipolarophile. The electronic nature of the substituted benzene ring directly influences the rate and regioselectivity of cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. The electron-withdrawing nature of the fluoro-nitro-phenyl group would make the alkyne more electrophilic and thus more reactive towards electron-rich dipoles.
By systematically applying these principles, chemists can rationally design derivatives of this compound with precisely controlled properties for use as advanced intermediates, building blocks for complex molecules, or functional materials.
Advanced Research Applications
Utilization as a Building Block in Complex Chemical Synthesis
1-Ethynyl-3-fluoro-5-nitrobenzene serves as a fundamental building block for the construction of elaborate molecular architectures. The ethynyl (B1212043) group is a key functional handle for carbon-carbon bond formation, the nitro group provides strong electron-withdrawing character and can be chemically transformed into other functional groups, and the fluorine atom modulates the reactivity and physicochemical properties of the benzene (B151609) ring.
The primary utility of the terminal alkyne is demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netucl.ac.uk This reaction allows for the efficient formation of a new C-C bond by coupling the terminal alkyne with aryl or vinyl halides. researchgate.net While specific studies on this compound are not prevalent in the provided results, the reactivity of analogous compounds like 1-ethynyl-4-fluorobenzene (B14334) and other substituted phenylacetylenes is well-documented. researchgate.net These compounds readily participate in Sonogashira couplings with various haloarenes, demonstrating the feasibility of using the ethynyl moiety for chain extension and the creation of conjugated systems. ucl.ac.ukresearchgate.net A 2020 study by You and Yang detailed a denitrative Sonogashira coupling, expanding the scope to include nitroarenes as coupling partners, which further highlights the potential reaction pathways for molecules like this compound. acs.org
The ethynyl group also facilitates participation in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazole rings. cymitquimica.com This "click chemistry" reaction is known for its high efficiency and selectivity. The enhanced reactivity of the ethynyl group in compounds bearing strong electron-wthdrawing groups makes this compound a promising substrate for such transformations. cymitquimica.com Furthermore, the alkyne can act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic structures. wikipedia.org
The nitro and fluoro groups significantly influence the reactivity of the aromatic ring. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgsigmaaldrich.com This allows for the displacement of the fluorine atom by various nucleophiles, providing a powerful method for introducing new functionalities onto the aromatic core. bldpharm.com The nitro group itself can be readily reduced to an amino group, which opens up a vast array of subsequent chemical modifications, such as diazotization, acylation, and the formation of amides or sulfonamides. researchgate.netgoogle.com This versatility is critical in multi-step syntheses where sequential functionalization is required.
Table 1: Representative Reactions of Functionally Analogous Aryl Alkynes
| Reaction Type | Reactant 1 (Alkyne) | Reactant 2 | Catalyst/Reagents | Product Type | Ref |
| Sonogashira Coupling | 1-Ethynyl-4-fluorobenzene | 2-Iodobenzoic acid | Copper catalyst | 3-(4-Fluorophenyl)-1H-isochromen-1-one | researchgate.net |
| Sonogashira Coupling | Phenylacetylene (B144264) | 4-Iodotoluene | Pd(PPh₃)₄, CuI | 4-(Phenylethynyl)toluene | google.com |
| Sonogashira Coupling | Terminal Alkynes | Nitroarenes | Pd(en)(NO₃)₂, BrettPhos, Cs₂CO₃ | Aryl Alkynes | acs.org |
| Azide-Alkyne Cycloaddition | 2-Ethynyl-1-fluoro-4-nitrobenzene (B1354641) | Azides | Not specified | 1,2,3-Triazoles | |
| Nucleophilic Aromatic Substitution | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various N, O, S nucleophiles | Base | Substituted (pentafluorosulfanyl)benzenes | bldpharm.com |
Contributions to Materials Science
The unique electronic and structural features of this compound make it a compound of interest for the development of advanced materials. The rigid, linear ethynyl group, combined with the tunable electronic properties imparted by the fluoro and nitro substituents, provides a molecular framework for creating materials with specific functions.
Precursor for Organic Electronic Materials
Aryl alkynes are important components in the synthesis of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic electroluminescent (EL) devices. semanticscholar.org The extended π-conjugation in polymers and oligomers containing arylene ethynylene units is crucial for charge transport. This compound can be envisioned as a monomer or a precursor to a monomer for such materials. The strong electron-withdrawing nitro group and the electronegative fluorine atom would significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of any resulting material. unime.it This tuning of electronic properties is a key strategy in designing materials for specific electronic applications. For instance, the introduction of electron-deficient units is a common approach for creating n-type organic semiconductors. Furthermore, the ability to form ordered structures through self-assembly, potentially influenced by the nitro and fluoro groups, is critical for achieving high charge mobility in thin-film devices. acs.org
Components in Polymer Chemistry and Advanced Composites
The terminal alkyne functionality of this compound is a versatile handle for polymerization. Ethynyl-terminated monomers can undergo thermal or catalytic polymerization to form highly cross-linked, thermally stable polymer networks. google.com The resulting poly(aryleneethynylene)s (PAEs) are a class of materials known for their high thermal stability. semanticscholar.org Incorporating a monomer derived from this compound into a polymer backbone could enhance properties such as thermal stability and mechanical strength due to the rigid nature of the aromatic and alkyne units. acs.org The presence of fluorine can also impart desirable properties like improved resistance to oxidation and moisture. researchgate.net In the context of advanced composites, such polymers could serve as high-performance matrices. The heat-induced reaction of acetylenic groups can provide materials with good solvent resistance, a crucial property for durable composite materials. acs.org
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures from molecular building blocks. This compound possesses several features that make it a candidate for use in designing self-assembling systems. The electron-withdrawing nitro and fluoro groups can induce a significant dipole moment in the molecule and create electron-poor regions on the aromatic ring. These features can direct intermolecular interactions.
Specifically, the fluorine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. researchgate.net The strength of this bond is enhanced when the halogen is attached to an electron-poor ring, a condition met in this molecule due to the powerful nitro group. acs.org These directional halogen bonds can be exploited to control the solid-state packing of molecules, leading to ordered crystalline materials. acs.org
Furthermore, the nitro group can act as a hydrogen bond acceptor, while the acidic proton of the terminal alkyne could potentially act as a hydrogen bond donor, particularly when interacting with a strong base. The interplay of these various non-covalent forces—halogen bonding, hydrogen bonding, and π-π stacking of the aromatic rings—can lead to the formation of complex and functional supramolecular architectures like helices, sheets, or porous frameworks. researchgate.netbeilstein-journals.org The self-assembly of specifically designed "activated alkynes" has been used to create nanostructures like micelles and dendrimersomes. nih.gov
Use in Ligand Design for Catalysis
The rigid scaffold and defined stereoelectronic properties of this compound make it an attractive core structure for the design of specialized ligands for metal catalysis. The aromatic ring can be further functionalized to introduce coordinating atoms that can bind to a metal center.
For example, the nitro group can be reduced to an amine, which can then be converted into a variety of chelating groups. researchgate.net The ethynyl group itself can coordinate to transition metals or be used to link the aromatic core to other coordinating fragments. The fluoronitrobenzene moiety is a known component in the synthesis of organocatalysts. researchgate.net For instance, derivatives of 2-fluoronitrobenzene have been used to synthesize bifunctional organocatalysts that are effective in asymmetric reactions. researchgate.net
Moreover, ethynyl-containing aromatic compounds are used in the development of ligands for specific applications, such as PET imaging. nih.gov For example, [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile is a radioligand designed to bind to metabotropic glutamate (B1630785) receptors, where the ethynyl linker is a key structural element. nih.gov This demonstrates the utility of the arylethynyl framework in creating molecules that can interact with specific biological targets, a principle that extends to the design of ligands for homogeneous catalysis, where precise control over the metal's coordination sphere is essential for achieving high activity and selectivity.
Table 2: Potential Applications in Materials and Supramolecular Chemistry
| Application Area | Relevant Functional Groups | Potential Role of this compound | Related Concepts | Ref |
| Organic Electronics | Ethynyl, Nitro, Fluoro | Monomer for n-type conjugated polymers; electronic property tuning. | Poly(aryleneethynylene)s, OFETs | semanticscholar.orgunime.it |
| Polymer Chemistry | Ethynyl | Monomer for thermally stable, cross-linked polymers. | High-performance polymers, advanced composites | google.com |
| Supramolecular Chemistry | Fluoro, Nitro, Ethynyl | Building block for self-assembly via halogen/hydrogen bonding and π-π stacking. | Halogen bonding, crystal engineering | acs.orgresearchgate.net |
| Ligand Design | Ethynyl, Nitro (as precursor to Amine) | Scaffold for constructing chelating ligands for catalysis or imaging agents. | Organocatalysis, PET radioligands | researchgate.netnih.gov |
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Green Synthetic Routes
The synthesis of nitroaromatic compounds traditionally involves harsh conditions, such as the use of strong acids and high temperatures, which pose environmental and safety concerns. rug.nl A significant future direction is the development of greener synthetic pathways for 1-Ethynyl-3-fluoro-5-nitrobenzene. This involves exploring alternative energy sources, eco-friendly solvents, and recyclable catalysts.
Research into microwave-assisted organic synthesis has demonstrated potential for reducing reaction times and energy consumption in nitration and reduction reactions of nitroarenes. researchgate.net For instance, the reduction of nitrobenzene (B124822) to aniline (B41778) using copper nanoparticles (CuNPs) and glycerol (B35011) as a hydrogen source can be significantly accelerated under microwave irradiation, achieving high conversion and yield in a fraction of the time required for conventional heating. researchgate.net Another green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. Silver nanoparticles (Ag NPs) stabilized on natural, magnetic substrates like volcanic pumice and chitosan (B1678972) have shown high efficiency in the reduction of nitrobenzene derivatives under mild, room-temperature conditions. scispace.comrsc.org
Future work will likely focus on adapting these principles to the multi-step synthesis of this compound. This includes developing solid acid catalysts for the nitration of a 1-ethynyl-3-fluorobenzene precursor and employing catalytic transfer hydrogenation for the selective reduction of the nitro group, thereby avoiding the use of pressurized hydrogen gas and precious metal catalysts. researchgate.netscispace.com
Table 1: Comparison of Conventional vs. Green Catalytic Reduction of Nitroarenes
| Parameter | Conventional Method (e.g., Sn/HCl) | Emerging Green Method (e.g., Ag@VP/CTS) rsc.org |
|---|---|---|
| Catalyst | Stoichiometric reducing metals (e.g., Sn, Fe, Zn) msu.edu | Catalytic silver nanoparticles on a reusable magnetic support |
| Solvent | Strong acids | Ethanol |
| Temperature | Often requires heating | Room temperature |
| Reaction Time | Several hours | 5-10 minutes |
| Workup | Tedious, generates significant waste | Simple magnetic separation of the catalyst |
| Recyclability | Not applicable | Catalyst reusable for multiple cycles |
Application of Flow Chemistry and Microreactor Technology
Flow chemistry, utilizing microreactors, offers a paradigm shift for the synthesis of fine chemicals, including highly functionalized nitroaromatics. ineosopen.orge-bookshelf.de The high surface-area-to-volume ratio in microreactors provides superior heat and mass transfer, enabling precise control over highly exothermic reactions like nitration. rug.nlmdpi.com This enhanced control significantly improves safety, reduces the formation of hazardous byproducts, and allows for reactions to be performed under more intense conditions than are feasible in traditional batch reactors. researchgate.net
Table 2: Representative Performance of Nitrobenzene Nitration in Batch vs. Flow Reactors
| Parameter | Industrial Batch Reactor rug.nl | Continuous Flow Microreactor rug.nl |
|---|---|---|
| Reaction Temperature | 50–90 °C | 65 °C |
| Residence/Reaction Time | 2–6 hours | 10 minutes |
| Safety Profile | Risk of thermal runaway due to poor heat transfer | Excellent heat dissipation, inherently safer process |
| Productivity | Lower space-time yield | Higher space-time yield and production efficiency |
| Process Control | Difficult to control precisely | Precise control over temperature, time, and stoichiometry |
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Compound Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are optimized and how new molecules are designed. nih.govacs.org Machine learning (ML) algorithms can analyze vast datasets from chemical literature and experimental results to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. pubcompare.aiacs.org
For a target molecule like this compound, ML models could be trained to optimize the yields and selectivity of its synthesis by exploring a multi-dimensional parameter space (e.g., temperature, concentration, catalyst loading, solvent system) more efficiently than traditional one-variable-at-a-time (OFAT) or even Design of Experiments (DoE) approaches. acs.org This is particularly valuable for complex, multi-component reactions. Automated flow chemistry platforms can be coupled with ML algorithms to create self-optimizing systems that autonomously conduct experiments, analyze the results, and decide on the next set of conditions to explore, rapidly identifying the optimal synthetic protocol. rsc.org
Beyond synthesis, computational and ML methods are crucial for compound design. Theoretical studies using density functional theory (DFT) can predict the electronic properties, stability, and reactivity of new molecules. preprints.orgresearchgate.net This allows for the in silico design of derivatives of this compound with tailored properties for specific applications, such as enhanced biological activity or improved performance in electronic materials, before committing resources to their actual synthesis.
Exploration of Novel Reactivity Patterns under Non-Conventional Conditions
Future research will likely investigate the reactivity of this compound under non-conventional conditions to uncover novel chemical transformations. These conditions can include photochemical reactions, electrosynthesis, or the use of high-pressure or supercritical fluid systems.
For example, the selective reduction of the nitro group is a common transformation. While catalytic hydrogenation is standard, exploring electrocatalytic or photocatalytic reduction could offer greener alternatives with different selectivity profiles. The presence of the ethynyl (B1212043) and fluoro groups could influence the electronic landscape of the molecule, potentially leading to unexpected reactivity at different sites under specific non-conventional stimuli. The use of photoredox catalysis, for instance, could enable novel C-C or C-heteroatom bond formations that are not accessible through traditional thermal methods. acs.org Similarly, exploring reactions under microwave irradiation can lead to different product distributions or accelerate reactions that are sluggish under conventional heating. researchgate.net
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
The optimization and control of complex chemical syntheses, particularly in continuous flow systems, rely heavily on the ability to monitor reactions in real time. soton.ac.uk Advanced spectroscopic techniques are indispensable tools for gaining mechanistic insights and ensuring process stability. The integration of in-line or on-line spectroscopy with reaction systems is a key area of future development. mdpi.com
For the synthesis of this compound, several techniques could be employed:
NMR Spectroscopy: Flow NMR allows for the continuous monitoring of reactant consumption and product formation, providing detailed structural information and quantitative data on reaction kinetics. news-medical.netbeilstein-journals.org This is invaluable for identifying transient intermediates and optimizing reaction conditions for maximum yield.
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for in-line monitoring in flow reactors. mdpi.com They can track the disappearance of reactant functional groups (e.g., the N-O stretch of the nitro group) and the appearance of product signals, offering a real-time window into the reaction progress.
UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy is a simple yet powerful tool for monitoring concentration changes and reaction kinetics. mdpi.com
Coupling these analytical techniques with automated synthesis platforms enables high-throughput experimentation and the rapid collection of large datasets, which can in turn be used to train the machine learning models discussed previously. rsc.org This synergy between advanced synthesis, real-time analytics, and artificial intelligence represents the future of chemical process development.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Ethynyl-3-fluoro-5-nitrobenzene with high purity?
Methodological Answer: A common approach involves sequential functionalization of a benzene ring. Start with 3-fluoro-5-nitrobenzene and introduce the ethynyl group via Sonogashira coupling using a palladium catalyst and trimethylsilylacetylene, followed by deprotection. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm intermediates using NMR to track fluorine retention and IR spectroscopy to verify nitro group integrity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : NMR to identify ethynyl proton signals (~2.5-3.5 ppm) and NMR to confirm sp-hybridized carbons (~70-85 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for : 178.0273).
- Elemental Analysis : Match experimental C, H, N, and F percentages with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the ethynyl substituent in cross-coupling reactions?
Methodological Answer: The nitro group meta to the ethynyl moiety deactivates the ring, reducing electrophilic substitution but enhancing oxidative coupling efficiency. To study this, design comparative experiments with/without nitro substitution. Monitor reaction rates via TLC and quantify yields using HPLC with a C18 column (acetonitrile/water mobile phase). Density Functional Theory (DFT) calculations can further elucidate electronic effects on transition states .
Q. What decomposition pathways are observed for this compound under thermal or photolytic conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal Analysis : Use thermogravimetric analysis (TGA) at 100–200°C to detect mass loss.
- Photolysis : Expose to UV light (254 nm) in a quartz reactor; analyze degradation products via GC-MS. Common pathways include nitro group reduction to amine or ethynyl group oxidation to carboxylic acid. Stabilize by storing in amber vials at –20°C under inert gas .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Methodological Answer: Apply contradiction analysis :
Identify discrepancies : Compare NMR chemical shifts across studies.
Control variables : Replicate experiments under identical conditions (solvent, temperature, concentration).
Validate instrumentation : Calibrate spectrometers using certified reference standards.
Statistical analysis : Use multivariate regression to isolate confounding factors (e.g., solvent polarity). Publish raw data in open repositories for peer validation .
Q. What methodologies elucidate reaction mechanisms involving this compound in nucleophilic aromatic substitution?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to detect radical pathways.
- Computational Modeling : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map energy profiles for possible intermediates. Validate with in situ IR spectroscopy to detect transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
